![molecular formula C14H10F3NO3 B3381307 2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide CAS No. 224814-88-4](/img/structure/B3381307.png)
2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide
Descripción general
Descripción
The compound “2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide” is an organic compound. It contains a trifluoromethoxy group, which has made these compounds important targets in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies. The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis
The trifluoromethoxylation reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . The trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity are important properties .Chemical Reactions Analysis
Methods for direct C-H trifluoromethoxylation of arenes and heteroarenes are rare. The reaction is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 221.93 g/mol . It has 3 hydrogen bond donors and 7 hydrogen bond acceptors . The exact mass is 222.0311233 g/mol and the monoisotopic mass is 222.0311233 g/mol .Mecanismo De Acción
2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide acts as a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing it from dephosphorylating its substrate proteins. This leads to increased insulin signaling and glucose uptake in insulin-sensitive tissues, as well as inhibition of cancer cell proliferation and migration.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, as well as reduce body weight and adiposity. This compound has also been shown to inhibit cancer cell growth and induce apoptosis in vitro and in vivo. However, the exact biochemical and physiological effects of this compound are still being investigated, and further research is needed to fully understand its mechanisms of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide is a highly selective inhibitor of PTP1B, with minimal off-target effects on other protein tyrosine phosphatases. This makes it a valuable tool for studying the role of PTP1B in various biological processes. However, this compound is a relatively new compound, and its stability and solubility properties are still being optimized. Additionally, its high potency and selectivity may make it difficult to use at lower concentrations, which could limit its utility in certain experimental settings.
Direcciones Futuras
Future research on 2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide could focus on optimizing its pharmacokinetic properties and developing more potent and selective analogs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of metabolic disorders and cancer. Finally, this compound could be used as a tool to investigate the role of PTP1B in other biological processes, such as immune function and neurodegeneration.
Aplicaciones Científicas De Investigación
2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide has been studied extensively for its potential applications in the treatment of type 2 diabetes and other metabolic disorders. PTP1B is a negative regulator of insulin signaling, and inhibition of this enzyme has been shown to improve insulin sensitivity and glucose tolerance in animal models. This compound has also been investigated for its potential as an anti-cancer agent, as PTP1B is overexpressed in many types of cancer cells.
Propiedades
IUPAC Name |
2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)21-10-7-5-9(6-8-10)18-13(20)11-3-1-2-4-12(11)19/h1-8,19H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUBVPDEKVSHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
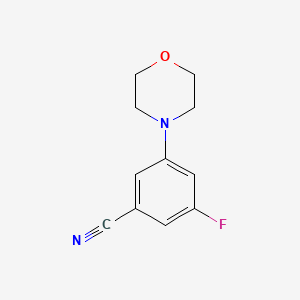
![2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one](/img/structure/B3381238.png)
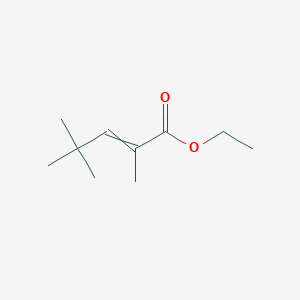
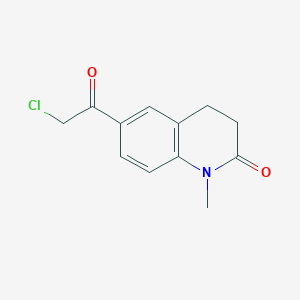



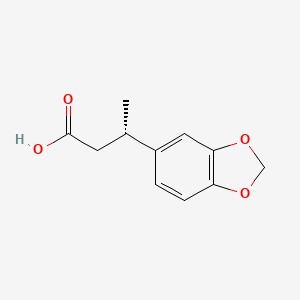
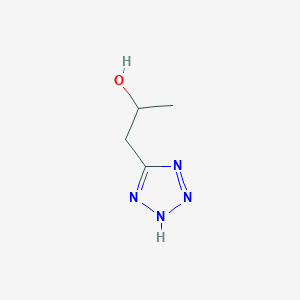
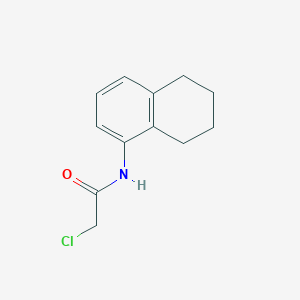
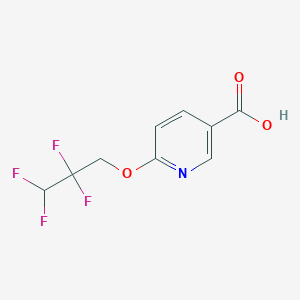
![8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B3381283.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-4-carboxylic acid](/img/structure/B3381315.png)

